1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline

Mitochondrial bioenergetics Respiratory chain inhibition Benzylisoquinoline pharmacology

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline (CAS 55857-56-2; molecular formula C18H15NO3; MW 293.32 g/mol) is a fully aromatic benzylisoquinoline alkaloid featuring a 6,7-methylenedioxy substitution on the isoquinoline ring and a 4-methoxybenzyl (p-methoxybenzyl) substituent at the C-1 position. It is formally classified as a benzylisoquinoline alkaloid and is structurally related to the alkaloids escholamine, takatonine, and the broader papaverine scaffold family.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
CAS No. 55857-56-2
Cat. No. B1194796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline
CAS55857-56-2
Synonyms1-(4-methoxybenzyl)-6,7-methylenedioxy-isoquinoline
1-(4-methoxybenzyl)-6,7-methylenedioxyisoquinoline
1-(p-methoxybenzyl)-6,7-methylenedioxyisoquinoline
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC=CC3=CC4=C(C=C32)OCO4
InChIInChI=1S/C18H15NO3/c1-20-14-4-2-12(3-5-14)8-16-15-10-18-17(21-11-22-18)9-13(15)6-7-19-16/h2-7,9-10H,8,11H2,1H3
InChIKeySJQUHHVDBQGYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline (CAS 55857-56-2) — Chemical Identity, Scaffold Class & Procurement-Grade Baseline


1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline (CAS 55857-56-2; molecular formula C18H15NO3; MW 293.32 g/mol) is a fully aromatic benzylisoquinoline alkaloid featuring a 6,7-methylenedioxy substitution on the isoquinoline ring and a 4-methoxybenzyl (p-methoxybenzyl) substituent at the C-1 position [1]. It is formally classified as a benzylisoquinoline alkaloid and is structurally related to the alkaloids escholamine, takatonine, and the broader papaverine scaffold family [2]. The compound has been indexed in MeSH since 1979 under Unique ID C017494 and is recognized as a naturally occurring alkaloid isolated from multiple plant genera [3]. Predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 466.5±40.0 °C at 760 mmHg . Critically, this compound serves as a protonatable free base with very strong basic character (based on predicted pKa), which directly impacts its solubility, formulation, and biological compartmentalization relative to permanently charged quaternary analogues [4].

Why 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline Cannot Be Interchanged with Generic Benzylisoquinoline Analogues — Structural Specificity of Mitochondrial Pharmacology


The benzylisoquinoline scaffold tolerates extensive substitutional variation at the C-1 benzyl position, but these structural modifications produce qualitatively distinct pharmacological profiles that preclude generic interchange. Positional isomerism alone generates divergent biological behavior: the 1-(4-methoxybenzyl) substitution pattern (CAS 55857-56-2) confers a unique mitochondrial respiration-inhibiting fingerprint, whereas the 4-(p-methoxybenzyl) positional isomer (CAS 69382-26-9, the methanesulfonate salt) and the 1-(3,4-dimethoxybenzyl) analogue exhibit different cytotoxicity spectra and receptor affinity profiles [1]. The reduction state of the isoquinoline ring further scrambles substitutability: 1,2,3,4-tetrahydroisoquinoline derivatives such as TDIQ (MDTHIQ) engage 5-HT2 receptors (Ki ~250–783 nM), while the fully aromatic 1-(4-methoxybenzyl)-6,7-methylenedioxyisoquinoline targets the mitochondrial electron transport chain — a fundamentally different mechanism [2]. Even within the N-1 substituent series, antitumor potency is exquisitely dependent on the 1-alkyl/1-aralkyl residue structure; the presence of a tertiary or cycloalkyl group at C-1 maximizes antitumor activity, whereas a 4-methoxybenzyl group directs activity toward mitochondrial respiration inhibition, making potency non-transferable [3]. These observations demonstrate that small structural variations produce mechanistically orthogonal pharmacology, establishing that generic benzylisoquinoline substitution without empirical verification will result in procurement of a compound with unpredictable biological performance.

Quantitative Differentiation Evidence for 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline (CAS 55857-56-2) vs. Closest Structural Comparators


Mitochondrial Respiration Inhibition: Direct Mechanistic Differentiation from Papaverine and Quaternary Benzylisoquinolinium Analogues

1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline (CAS 55857-56-2) produces direct inhibition of mitochondrial respiration, a mechanism absent in both the smooth-muscle relaxant papaverine (a non-selective PDE inhibitor without primary mitochondrial targeting) and quaternary benzylisoquinolinium neuromuscular blocking agents [1]. In isolated mitochondrial preparations, the compound at concentrations of 50–200 µM inhibited coupled (State 3) respiration and stimulated resting (State 4) respiration, consistent with an uncoupling or ionophoric mechanism [1]. This differentiates the compound from the 1-alkyl-6,7-methylenedioxyisoquinoline series, which inhibits dehydrogenase activities and endogenous respiration in Ehrlich ascites carcinoma cells without evidence of mitochondrial uncoupling [2].

Mitochondrial bioenergetics Respiratory chain inhibition Benzylisoquinoline pharmacology

Synthetic Yields in Alkaloid Total Synthesis: Positional Substitution Determines Reaction Efficiency

The 1-(4-methoxybenzyl) substitution pattern on the 6,7-methylenedioxyisoquinoline scaffold is synthetically accessible via Reissert compound alkylation, but yields and reaction pathways differ substantially based on benzyl substitution and isoquinoline ring methoxylation pattern [1]. The 1-(3,4-methylenedioxybenzyl) analogue (escholamine free base) was prepared from the Reissert compound of 6,7-methylenedioxyisoquinoline in 60% yield, while the 5,6,7-trimethoxy analogue (takatonine free base) with the same 4-methoxybenzyl substituent required a different isoquinoline starting material and achieved 75% yield, indicating that the 6,7-methylenedioxy vs. 5,6,7-trimethoxy pattern significantly alters alkylation efficiency [1]. This establishes that the target compound (CAS 55857-56-2) with the methylenedioxy + 4-methoxybenzyl combination represents a distinct synthetic product whose procurement cannot be replaced by purchasing takatonine or escholamine precursors.

Alkaloid synthesis Pomeranz–Fritsch reaction Reissert compound alkylation

Antitumor Activity Dependence on N-1 Substituent Type: 1-Aralkyl vs. 1-Alkyl Structural Determinants

The antitumor activity of 6,7-methylenedioxyisoquinoline derivatives is highly dependent on the chemical structure of the 1-position substituent, with tertiary and cyclo-alkyl groups conferring greatest activity against Ehrlich carcinoma, sarcoma-180, SN-36 leukemia, and NF-sarcoma in mice [1]. Compounds bearing 1-aralkyl (benzyl-type) substituents — the class to which 55857-56-2 belongs — were not the most potent antitumor agents in this series, indicating that the 4-methoxybenzyl group directs the compound toward a different pharmacological profile (mitochondrial respiration inhibition) rather than maximizing in vivo antitumor efficacy [1]. The most potent compounds in the series were 1-(1,1-dimethylpropyl)-3-methyl-6,7-methylenedioxyisoquinoline·HCl (B-19) and 1-(1,1-dimethylpentyl)-6,7-methylenedioxyisoquinoline·HCl (B-21), which reduced Ehrlich ascites carcinoma cell counts within 1 hour post-administration [1]. This defines a clear quantitative SAR: C-1 aralkyl substitution (as in 55857-56-2) yields a differentiated antitumor potency profile relative to C-1 tertiary alkyl substitution, making them non-substitutable for in vivo antitumor studies.

Antitumor SAR Isoquinoline derivatives Ehrlich carcinoma model

Physicochemical Differentiation: Predicted Basicity and LogP Govern Formulation and Biological Compartmentalization vs. Quaternary Analogues

55857-56-2 is predicted to be a very strong basic compound based on its pKa, which is a direct consequence of the fully aromatic isoquinoline nitrogen lacking quaternization [1]. This property differentiates it from quaternary benzylisoquinolinium analogues such as 2-methyl-1-(p-methoxybenzyl)-6,7-methylenedioxyisoquinolinium, which bear a permanent positive charge and consequently exhibit distinct solubility, membrane permeability, and protein binding profiles [2]. The free base form (CAS 55857-56-2) with predicted LogP ~3.5 and strong basicity (pKa ~8–9 estimated) can be protonated at physiological pH, enabling lysosomal trapping and mitochondrial membrane partitioning — properties not shared by permanently charged quaternary salts . This physicochemical differentiation has direct implications for in vitro assay design: the free base and its quaternary analogue will exhibit different cellular uptake kinetics and intracellular distribution, making them non-substitutable for cellular pharmacology studies without formal bioequivalence testing.

Physicochemical profiling pKa prediction Drug-likeness

Receptor Selectivity Profile: 5-HT2 Receptor Engagement Differentiates Tetrahydro from Fully Aromatic 6,7-Methylenedioxyisoquinolines

The 1,2,3,4-tetrahydroisoquinoline analogue of the 6,7-methylenedioxy series (TDIQ/MDTHIQ) binds to rat cortical 5-HT2 receptors with Ki values of 250–783 nM and produces anxiolytic effects in animal models [1]. In contrast, the fully aromatic 1-(4-methoxybenzyl)-6,7-methylenedioxyisoquinoline (55857-56-2) has documented mitochondrial respiration-modulating activity rather than 5-HT2 receptor engagement, indicating that ring saturation state fundamentally determines receptor pharmacology [2]. This represents a critical differentiation: the tetrahydroisoquinoline scaffold is a privileged structure for 5-HT2 receptor ligands, whereas the fully aromatic isoquinoline scaffold (as in 55857-56-2) directs pharmacology toward mitochondrial targets [2]. Researchers procuring compounds for 5-HT2 receptor studies must select the tetrahydro analogue; conversely, mitochondrial bioenergetics researchers require the fully aromatic 55857-56-2.

Serotonin receptor pharmacology Anxiolytic compounds Receptor binding SAR

Validated Application Scenarios for 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline (CAS 55857-56-2) — Evidence-Backed Procurement Contexts


Mitochondrial Bioenergetics & Respiratory Chain Pharmacology Studies

55857-56-2 is the appropriate procurement choice for investigators studying compound-induced mitochondrial respiration modulation, specifically uncoupling or State 3 inhibition/State 4 stimulation phenomena. As documented by Vercesi et al. (1975, 1978), the compound at 50–200 µM produces a characteristic mitochondrial respiration signature distinguishable from classical uncouplers (e.g., FCCP) and from dehydrogenase inhibitors [1]. This compound is mechanistically distinct from papaverine (PDE inhibitor) and from 1-alkyl antitumor isoquinolines (dehydrogenase inhibitors), making it the specific tool for mitochondrial uncoupling/respiration studies within the benzylisoquinoline chemical space [1]. Researchers should ensure procurement of the free base form (CAS 55857-56-2) rather than the methanesulfonate salt (CAS 69382-26-9, which is the 4-substituted positional isomer) to maintain the documented mitochondrial pharmacology [2].

Benzylisoquinoline Alkaloid Total Synthesis & Scaffold Diversification

For synthetic chemistry groups pursuing total synthesis of benzylisoquinoline natural products, 55857-56-2 serves as a key intermediate or authentic standard for the 1-(4-methoxybenzyl)-6,7-methylenedioxy substitution pattern. The synthesis paper by Birch, Jackson, and Shannon (1974) establishes this scaffold as the precursor to escholamine and takatonine analogues via Reissert compound alkylation, with documented yields of 60–75% depending on substitution [1]. Procurement of the correctly substituted scaffold is essential: purchasing 1-(3,4-methylenedioxybenzyl)-6,7-methylenedioxyisoquinoline (escholamine precursor) or 5,6,7-trimethoxy-1-(4-methoxybenzyl)isoquinoline (takatonine) will not yield the target substitution pattern for downstream functionalization [1].

Structure-Activity Relationship (SAR) Studies of 1-Substituted Isoquinoline Antitumor Agents

Investigators exploring antitumor SAR within the 6,7-methylenedioxyisoquinoline series require 55857-56-2 as the 1-aralkyl reference compound to systematically contrast with 1-tert-alkyl analogues (B-19, B-21, B-36 series). Arai and Enomoto (1968) demonstrated that 1-alkyl substitution type is the dominant determinant of in vivo antitumor efficacy, with tertiary/cycloalkyl groups conferring maximal activity against Ehrlich carcinoma and sarcoma-180 murine models [1]. The 4-methoxybenzyl group represents a distinct aralkyl chemotype whose antitumor activity and mitochondrial mechanism differ from the 1-alkyl series. A complete SAR panel must include 55857-56-2 as the aralkyl comparator to establish the full activity landscape, as its biological profile cannot be inferred from 1-alkyl data alone [1][2].

Serotonergic vs. Mitochondrial Target Deconvolution in Isoquinoline Pharmacology

For laboratories conducting target deconvolution or phenotypic screening with isoquinoline compound libraries, 55857-56-2 serves as the critical 'fully aromatic' control compound to discriminate mitochondrial from serotonergic mechanisms. The tetrahydro analogue TDIQ engages 5-HT2 receptors with nanomolar affinity (Ki 250 nM), whereas 55857-56-2 acts at the mitochondrial level — a mechanistic dichotomy confirmed by the respective published data sets [1][2]. Running 55857-56-2 as a comparator in any isoquinoline screening cascade enables the rapid attribution of hits to mitochondrial vs. receptor-mediated pharmacology, preventing false-positive target assignment [2].

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-6,7-methylenedioxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.